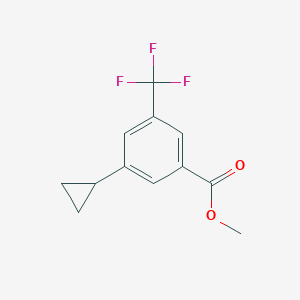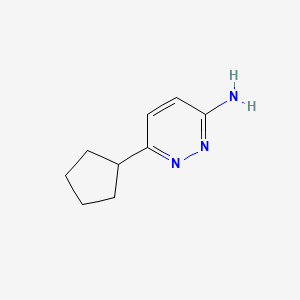![molecular formula C16H11BO3 B13918777 Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
Naphtho[1,2-b]benzofuran-9-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid is a complex organic compound with the molecular formula C16H10O It is a derivative of benzo[b]naphtho[2,1-d]furan, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid typically involves several steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Wissenschaftliche Forschungsanwendungen
B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid involves its interaction with molecular targets through various pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and diagnostic applications. The polycyclic aromatic structure allows it to intercalate with DNA and other biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]naphtho[2,1-d]furan: The parent compound without the boronic acid group.
Benzo[b]naphtho[1,2-d]furan: A structural isomer with different positioning of the furan ring.
Dibenzofuran: A simpler polycyclic aromatic compound with a similar furan ring structure.
Uniqueness
B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications requiring specific and reversible interactions, such as in sensors and drug design .
Eigenschaften
Molekularformel |
C16H11BO3 |
|---|---|
Molekulargewicht |
262.1 g/mol |
IUPAC-Name |
naphtho[1,2-b][1]benzofuran-9-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)20-15(13)9-11/h1-9,18-19H |
InChI-Schlüssel |
NUKKJECKNMQDTA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3=C(O2)C4=CC=CC=C4C=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
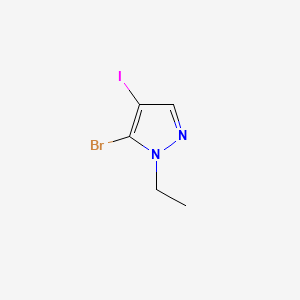
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)



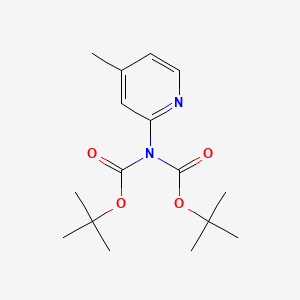
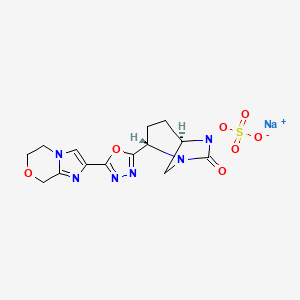
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
